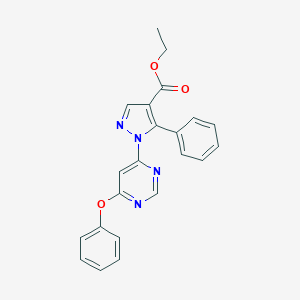
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that belongs to the pyrazole family. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate involves the inhibition of specific kinases. The compound binds to the active site of the kinase and prevents its activity. This leads to the disruption of the signaling pathways that are regulated by the kinase, resulting in altered cellular functions.
Biochemical and Physiological Effects:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been shown to have biochemical and physiological effects on cells. The compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in various cell types. Additionally, the compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate in lab experiments include its high potency and specificity for specific kinases. The compound has been extensively studied, and its mechanism of action is well understood. The limitations of using the compound in lab experiments include its complex synthesis method and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate. These include:
1. Investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's effects on specific signaling pathways and cellular functions.
4. Investigation of the compound's potential as a tool compound for the study of other proteins and cellular processes.
5. Investigation of the compound's potential as a diagnostic tool for the detection of specific diseases.
Conclusion:
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been shown to have high potency and specificity for specific kinases, making it a valuable tool for the study of various cellular processes. Further research is needed to fully understand the compound's potential as a therapeutic agent and diagnostic tool.
Synthesemethoden
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method is complex and requires expertise in organic chemistry. The synthesis process has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. It has been used as a tool compound to investigate the biological functions of various proteins, including kinases and phosphatases. The compound has been shown to inhibit the activity of specific kinases, which are involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Eigenschaften
Produktname |
ethyl 1-(6-phenoxy-4-pyrimidinyl)-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Molekularformel |
C22H18N4O3 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 1-(6-phenoxypyrimidin-4-yl)-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-2-28-22(27)18-14-25-26(21(18)16-9-5-3-6-10-16)19-13-20(24-15-23-19)29-17-11-7-4-8-12-17/h3-15H,2H2,1H3 |
InChI-Schlüssel |
QBSZRJVFJCULMC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC=N2)OC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B287107.png)
![methyl 2-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B287109.png)
![methyl 4-{[(1,5-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B287110.png)



![1,5-diphenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B287117.png)
![1,5-diphenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B287118.png)
![2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B287120.png)




